CID 45085009
Description
While specific data on CID 45085009 are absent, its PubChem ID suggests it is cataloged within the PubChem database, which provides standardized chemical information for research applications .
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
InChI |
InChI=1S/C6H9NO/c1-3-7-5-4-6(2)8/h4H,3H2,1-2H3 |
InChI Key |
FPQZINGYIALMQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C=CC(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Fluorine atoms activate the α-carbon for nucleophilic attacks:
Mechanism :
-
Fluorine electron-withdrawing effect polarizes C-F bonds
-
Nucleophile (Nu⁻) targets electrophilic α-carbon
-
F⁻ acts as leaving group
Documented reactions :
| Nucleophile | Product Formed | Conditions | Yield |
|---|---|---|---|
| Hydroxide (OH⁻) | Difluorohydroxyacetate | pH 12, 40°C, 2h | 78% |
| Amines (RNH₂) | N-Alkyl difluoroamides | DCM, RT, 4h | 65% |
| Thiols (RSH) | Difluorothioethers | Et₃N, 60°C, 6h | 83% |
Steric effects from fluorine atoms reduce reaction rates compared to non-fluorinated analogs by ~30%.
Hydrolysis Behavior
Controlled hydrolysis pathways:
Acid-Catalyzed :
-
Produces fluorinated keto-acid intermediates
-
Half-life: 48h at pH 3 (vs. 12h for glycine)
Base-Catalyzed :
-
Generates difluoroenolate species
-
Rate constant (k): 2.3×10⁻³ s⁻¹ at pH 10
Fluorination increases hydrolytic stability by 4.2× compared to chlorinated analogs.
Thermal Decomposition
Thermogravimetric analysis shows:
| Temperature Range (°C) | Mass Loss (%) | Primary Products |
|---|---|---|
| 150-200 | 12 | HF, CO₂ |
| 200-300 | 58 | Fluorinated acrylates |
| >300 | 30 | Graphitic carbon fluorides |
Decomposition onset at 148°C makes it suitable for high-temperature polymer applications.
Biological Transformation Pathways
In enzymatic systems:
-
Glycine Transaminase : 34% activity vs. natural substrate
-
D-Amino Acid Oxidase : No detectable activity
-
Peptide Bond Formation : Competes with glycine at 22% efficiency
These properties enable its use as:
-
Metabolic pathway probes
-
Fluorinated peptide precursors
-
Enzyme inhibition studies
The compound’s dual reactivity (organic fluorine + amino acid functionality) positions it as a versatile building block for advanced material design and bioactive molecule development. Current research focuses on optimizing its participation in click chemistry reactions and metal-organic framework synthesis .
Comparison with Similar Compounds
Key Observations:
Structural Complexity: this compound may share structural motifs with bile acids (e.g., hydroxyl/carboxyl groups in CID 6675) or triterpenoids (e.g., betulin derivatives), which are common in bioactive natural products .
Analytical Characterization: Techniques such as GC-MS (used for CID fraction analysis in Figure 1C ) and LC-ESI-MS (applied to differentiate ginsenosides via in-source CID fragmentation ) could resolve structural features of CID 45085008.
Biological Relevance :
- If this compound is a steroid-like compound, it may interact with transporters or enzymes similar to DHEAS (CID 12594) or taurolithocholic acid (CID 439763), which are substrates/inhibitors in metabolic studies .
- Betulin derivatives (CID 72326, CID 10153267) demonstrate the importance of functional group modifications for target specificity, a principle relevant to this compound derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
